3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol
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Overview
Description
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol is a chemical compound with the molecular formula C7H10F2O. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique bicyclic structure. The presence of the difluoroethyl group adds to its chemical uniqueness and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane framework. Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of high-pressure reactors and specialized catalysts may be employed to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: Formation of difluoroethyl ketone or aldehyde derivatives.
Reduction: Formation of 3-(ethyl)bicyclo[1.1.1]pentan-1-ol.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The strained bicyclo[1.1.1]pentane framework can also undergo ring-opening reactions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another derivative of bicyclo[1.1.1]pentane with a carboxylic acid functional group.
Bicyclo[1.1.1]pentan-1-ol: The parent compound without the difluoroethyl group.
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane: A similar compound without the hydroxyl group.
Uniqueness
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the difluoroethyl group and the hydroxyl group on the strained bicyclo[1.1.1]pentane framework.
Properties
CAS No. |
2751620-81-0 |
---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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